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Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling and
physicochemical properties of (4-Bromobutoxy)benzene. The content herein is intended to
serve as a comprehensive resource, detailing the compound's structural characteristics,
spectroscopic data, and relevant experimental protocols. Furthermore, this guide outlines a
framework for the computational analysis of (4-Bromobutoxy)benzene, a molecule of
significant interest as a linker in Proteolysis Targeting Chimeras (PROTACS).

Physicochemical and Spectroscopic Properties

(4-Bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, is a bifunctional organic
molecule featuring a phenoxy group and a bromoalkane chain.[1][2] These functionalities make
it a versatile building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of (4-Bromobutoxy)benzene is presented in
Table 1. This data is crucial for understanding its behavior in various solvents and reaction
conditions.
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Property Value Source
Molecular Formula C10H13BrO [3]
Molecular Weight 229.11 g/mol [1]

CAS Number 1200-03-9 [3]
Appearance White to brown solid [3]
Melting Point 36.0-46.0 °C [3]
Boiling Point 153-154 °C at 18 mmHg Not Cited
Solubility Insoluble in water Not Cited
XLogP3 3.8 [1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

(4-Bromobutoxy)benzene. Key data from Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are summarized in Table 2.

Spectroscopic Data

Description

Source

1H NMR

Data available from various

sources.

[1]

13C NMR

Data available from various

sources.

[1]

Mass Spectrum

Electron lonization (El) data

available.

[1]021[4]

Infrared (IR) Spectrum

FTIR (KBr-Pellet, ATR-Neat)
and Vapor Phase data

available.

[1]

Raman Spectrum

FT-Raman data available.

[1]
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Theoretical Modeling Framework

While specific computational studies on (4-Bromobutoxy)benzene are not extensively
published, its properties can be effectively modeled using established quantum chemical
methods.[5] Such models are invaluable for predicting molecular geometry, electronic
properties, and reactivity, which are critical for applications like PROTAC linker design.[6]

Conformational Analysis

The flexibility of the butoxy chain is a key determinant of the overall shape of the molecule and
its ability to function as a linker.[7][8][9] Conformational analysis can be performed to identify
low-energy conformers.

o Methodology: Molecular mechanics (MM) force fields can be used for an initial broad search
of the conformational space. The resulting low-energy structures can then be subjected to
higher-level calculations, such as Density Functional Theory (DFT), for more accurate
energy rankings and geometric parameters.[10][11]

o Expected Outcome: A potential energy surface mapping the rotational barriers of the C-C
and C-O bonds in the butoxy chain. This would reveal the most stable conformations and the
energy required for interconversion.

Quantum Chemical Calculations

DFT is a powerful tool for investigating the electronic structure of molecules like (4-
Bromobutoxy)benzene.[12][13]

o Methodology: Geometry optimization followed by frequency calculations using a functional
like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can provide insights into the
molecule's vibrational modes and thermodynamic properties.[10]

o Key Properties to Model:

o Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the
molecule's reactivity. The HOMO is associated with the molecule's ability to donate
electrons, while the LUMO relates to its ability to accept electrons.
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o Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across
the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for
predicting non-covalent interactions.

o NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method can be used to
calculate theoretical tH and 3C NMR chemical shifts, which can aid in the assignment of
experimental spectra.[10]

Quantitative Structure-Activity Relationship (QSAR)
Modeling

For a series of related linker molecules, QSAR models can be developed to correlate structural
features with biological activity (e.g., PROTAC efficiency).[14][15][16][17][18]

» Methodology: A dataset of molecules with known activities is required. Molecular descriptors
(e.g., steric, electronic, hydrophobic) are calculated for each molecule. Statistical methods,
such as multiple linear regression, are then used to build a mathematical model that relates
these descriptors to the observed activity.

o Application: A validated QSAR model could predict the degradation efficiency of new,
unsynthesized PROTACSs containing linkers similar to (4-Bromobutoxy)benzene, thereby
guiding rational design and prioritizing synthetic efforts.

Experimental Protocols
Synthesis via Williamson Ether Synthesis

(4-Bromobutoxy)benzene can be synthesized via the Williamson ether synthesis, a classic
and reliable method for forming ethers.[19][20][21][22] This reaction involves the deprotonation
of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an
alkyl halide.

o Reaction Scheme: Phenol is deprotonated by a base (e.g., sodium hydride) to form sodium
phenoxide. This is followed by an Sn2 reaction with 1,4-dibromobutane.

o Detailed Protocol:
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o Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as
tetrahydrofuran (THF) or dimethylformamide (DMF).

o Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at
room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

o Alkylation: Add 1,4-dibromobutane (a suitable excess, e.g., 3-5 equivalents) to the solution
of sodium phenoxide.

o Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature and quench
cautiously with water.

o Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0a), and concentrate under reduced pressure.[23]

Purification

The crude product is typically purified by column chromatography.[23]

» Methodology:
o Load the crude material onto a silica gel column.
o Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
o Collect the fractions containing the pure product, as identified by TLC.

o Combine the pure fractions and remove the solvent under reduced pressure to yield (4-
Bromobutoxy)benzene as a solid.
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Visualization of Logical and Experimental
Workflows
Experimental Workflow

The synthesis and purification of (4-Bromobutoxy)benzene follow a logical sequence of steps,
as depicted in the workflow diagram below.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b073664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification Workflow
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Conceptual PROTAC Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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